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Compound of Interest

Compound Name:
N-(2-Aminoethyl)-4-

methylbenzenesulfonamide

Cat. No.: B125896 Get Quote

An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-4-
methylbenzenesulfonamide, a key bifunctional molecule widely utilized in synthetic chemistry

and drug discovery. The document delineates its fundamental molecular structure,

physicochemical properties, and detailed spectroscopic characteristics. A significant focus is

placed on a robust, field-proven synthesis protocol, explaining the rationale behind each step to

ensure reproducibility and safety. Furthermore, this guide explores the compound's reactivity

and highlights its critical applications as a versatile building block, particularly in the synthesis

of macrocyclic ligands and as a scaffold for developing enzyme inhibitors. This paper is

intended for researchers, chemists, and professionals in drug development seeking a thorough

and practical understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also commonly known as N-

Tosylethylenediamine, is a sulfonamide derivative characterized by the presence of a primary

amine and a sulfonamide functional group. This dual functionality makes it a valuable

intermediate in a variety of chemical syntheses.

The foundational identity of this compound is established by its molecular formula,

C₉H₁₄N₂O₂S, and its IUPAC name, N-(2-aminoethyl)-4-methylbenzenesulfonamide.[1] Its
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structure consists of a p-toluenesulfonyl group (tosyl group) attached to one of the nitrogen

atoms of ethylenediamine.

Chemical Structure
The two-dimensional chemical structure is depicted below, illustrating the connectivity of the

tosyl group to the ethylenediamine backbone.

Caption: 2D representation of N-(2-Aminoethyl)-4-methylbenzenesulfonamide.

Physicochemical Data Summary
The key physicochemical properties have been compiled from various databases and are

summarized in the table below for easy reference by researchers.

Property Value Source(s)

Molecular Formula C₉H₁₄N₂O₂S [1][2]

Molecular Weight 214.28 - 214.29 g/mol [1][2]

CAS Number 14316-16-6 [1][3]

IUPAC Name
N-(2-aminoethyl)-4-

methylbenzenesulfonamide
[1]

Synonyms

N-(2-Aminoethyl)-p-

toluenesulfonamide, N-

Tosylethylenediamine

[2][4]

Appearance White to off-white solid/powder [4]

Melting Point 122-126 °C [4][5]

Boiling Point 363.1 ± 52.0 °C (Predicted) [4][5]

Density 1.214 ± 0.06 g/cm³ (Predicted) [4][5]

SMILES
CC1=CC=C(C=C1)S(=O)

(=O)NCCN
[1]

InChIKey
JATMCAQQSXISOR-

UHFFFAOYSA-N
[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b125896?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_-4-methylbenzenesulfonamide
https://www.chemscene.com/14316-16-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_-4-methylbenzenesulfonamide
https://www.chemscene.com/14316-16-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_-4-methylbenzenesulfonamide
https://www.bldpharm.com/products/14316-16-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_-4-methylbenzenesulfonamide
https://www.chemscene.com/14316-16-6.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11511719.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11511719.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11511719.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB11511719_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11511719.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB11511719_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11511719.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB11511719_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_-4-methylbenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_-4-methylbenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
Structural elucidation and purity assessment of N-(2-Aminoethyl)-4-
methylbenzenesulfonamide rely on standard spectroscopic techniques. While raw spectral

data is instrument-dependent, the expected characteristic signals are described below based

on the molecule's structure. Authoritative spectral data can be found in databases like

SpectraBase and PubChem.[1]

¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (using a solvent like CDCl₃ or DMSO-d₆), the following proton

signals are expected:

Aromatic Protons: Two doublets in the aromatic region (~7.2-7.8 ppm). The protons ortho to

the sulfonyl group will appear as one doublet, and the protons meta will appear as another,

integrating to 2H each.

Ethyl Bridge Protons (-CH₂-CH₂-): Two multiplets (or triplets) corresponding to the two

methylene groups. The -CH₂- group adjacent to the sulfonamide nitrogen will likely be

downfield (~2.8-3.2 ppm) compared to the -CH₂- group adjacent to the primary amine (~2.6-

2.9 ppm).

Amine Protons (-NH₂ and -SO₂NH-): Two broad singlets that can appear over a wide

chemical shift range and are exchangeable with D₂O. The primary amine (-NH₂) protons and

the sulfonamide (-NH-) proton will have distinct signals.

Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm, integrating to 3H, characteristic of the

tosyl methyl group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct carbon signals:

Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two signals will

correspond to the protonated aromatic carbons, and two quaternary carbons (one attached

to the sulfur and one to the methyl group).
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Ethyl Bridge Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between 40-

50 ppm.

Methyl Carbon (-CH₃): A signal around 21 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:

N-H Stretching: Two distinct bands are expected. A sharp band around 3350 cm⁻¹ for the

sulfonamide N-H and two bands (symmetric and asymmetric stretching) for the primary

amine (-NH₂) around 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches will be just below 3000 cm⁻¹.

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (S=O) will

be present at approximately 1320-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹

(symmetric).

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Synthesis Methodology: A Robust Protocol
The most common and reliable synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
involves the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine. This

method is favored for its high yield and straightforward execution.

Synthesis Workflow Diagram
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Figure 2. Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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(Tosyl Chloride)

Reaction Vessel
(e.g., Dichloromethane, 0°C to RT)

Reagent 1

Ethylenediamine
(Excess)

Reagent 2
(Solvent & Base)

N-(2-Aminoethyl)-4-
methylbenzenesulfonamide

Desired Product

Ethylenediamine
Hydrochloride

Byproduct

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-Tosylethylenediamine.

Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, where successful execution of each step

ensures the integrity of the final product.

Materials:

p-Toluenesulfonyl chloride (TsCl)

Ethylenediamine (EDA)

Dichloromethane (DCM)

1 M Sodium hydroxide (NaOH) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary

evaporator.

Procedure:

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, add ethylenediamine (5 equivalents).

Causality Explanation: A large excess of ethylenediamine is crucial. It serves a dual

purpose: as the nucleophile and as the base to neutralize the HCl byproduct generated

during the reaction. This prevents the formation of the undesired di-tosylated byproduct,

N,N'-di-p-Tosylethylenediamine.[6]

Dissolution and Cooling: Add dichloromethane (DCM, ~10 volumes relative to TsCl) to the

flask and cool the mixture to 0 °C in an ice bath with continuous stirring.

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal

amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the

stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains

below 5 °C.

Causality Explanation: Slow, dropwise addition at low temperature is critical to control the

exothermic reaction and to favor the mono-substitution product over the di-substituted

one. High local concentrations of TsCl would increase the probability of a second reaction.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

Trustworthiness Check: Reaction progress can be monitored by Thin Layer

Chromatography (TLC), eluting with a DCM/Methanol mixture (e.g., 9:1). The

disappearance of the tosyl chloride spot indicates reaction completion.

Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel. Add

1 M NaOH solution to dissolve the ethylenediamine hydrochloride salt and to ensure the

product is in its free base form. Shake well and allow the layers to separate.
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Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with water

and then with a saturated brine solution.

Causality Explanation: The water wash removes excess ethylenediamine and salts. The

brine wash helps to remove residual water from the organic layer, facilitating the

subsequent drying step.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification: The crude product, a solid, can be purified by recrystallization from a suitable

solvent system such as ethanol or a toluene/hexane mixture to afford the pure N-(2-
Aminoethyl)-4-methylbenzenesulfonamide as a white crystalline solid.

Key Applications and Reactivity
The utility of N-(2-Aminoethyl)-4-methylbenzenesulfonamide stems from its two distinct

reactive sites. The primary amine is a potent nucleophile, while the sulfonamide proton is acidic

and can be deprotonated to generate an anionic nucleophile.

Precursor for Macrocyclic Ligands
A primary application is in the synthesis of aza-crown ethers and other macrocyclic

compounds.[5] The primary amine can be used in cyclization reactions with di-electrophiles

(e.g., dihalides or ditosylates) to form the macrocyclic ring. The tosyl group serves as an

excellent protecting group for the secondary amine that is formed, which can be removed later

under specific conditions if needed.

Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a well-known pharmacophore. This compound and its

derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-

containing metalloenzymes.[7] Specifically, research has shown inhibitory effects against

cytosolic isozymes CA I and II, and particularly against tumor-associated transmembrane

isozymes CA IX and XII, making it a valuable scaffold for the development of novel anticancer

agents.[7]
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Safety and Handling
As a laboratory chemical, N-(2-Aminoethyl)-4-methylbenzenesulfonamide must be handled

with appropriate safety precautions.

GHS Hazard Statements: The compound is classified with the following hazards:

H302: Harmful if swallowed.[1][4]

H315: Causes skin irritation.[1][4]

H319: Causes serious eye irritation.[1][4]

H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling this compound.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents.[3][8]

Conclusion
N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a compound of significant synthetic and

medicinal interest. Its straightforward synthesis, coupled with the versatile reactivity of its

primary amine and sulfonamide groups, establishes it as a fundamental building block for

complex molecular architectures. A thorough understanding of its properties, synthesis, and

handling, as detailed in this guide, is essential for its effective and safe utilization in research

and development environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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